molecular formula C29H27ClN4O5 B10867845 2-[(4-chlorophenoxy)methyl]-12-(3,4-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one

2-[(4-chlorophenoxy)methyl]-12-(3,4-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one

Cat. No.: B10867845
M. Wt: 547.0 g/mol
InChI Key: VQOYGHLANMOQRV-UHFFFAOYSA-N
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Description

2-[(4-chlorophenoxy)methyl]-12-(3,4-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenoxy)methyl]-12-(3,4-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenoxy and 3,4-dimethoxyphenyl groups: These groups are introduced through nucleophilic substitution reactions using suitable reagents.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenoxy)methyl]-12-(3,4-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(4-chlorophenoxy)methyl]-12-(3,4-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenoxy)methyl]-12-(3,4-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s action.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-chlorophenoxy)methyl]-12-(3,4-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one: shares structural similarities with other triazolo[1,5-c]pyrimidine derivatives and chromeno compounds.

Uniqueness

    Unique Structural Features: The combination of the chromeno and triazolo[1,5-c]pyrimidine cores with the 4-chlorophenoxy and 3,4-dimethoxyphenyl groups gives this compound unique chemical and biological properties.

    Distinct Applications: Its unique structure allows for distinct applications in various fields, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C29H27ClN4O5

Molecular Weight

547.0 g/mol

IUPAC Name

13-[(4-chlorophenoxy)methyl]-9-(3,4-dimethoxyphenyl)-5,5-dimethyl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaen-7-one

InChI

InChI=1S/C29H27ClN4O5/c1-29(2)12-19(35)25-22(13-29)39-28-26(24(25)16-5-10-20(36-3)21(11-16)37-4)27-32-23(33-34(27)15-31-28)14-38-18-8-6-17(30)7-9-18/h5-11,15,24H,12-14H2,1-4H3

InChI Key

VQOYGHLANMOQRV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)N=CN4C3=NC(=N4)COC5=CC=C(C=C5)Cl)C6=CC(=C(C=C6)OC)OC)C(=O)C1)C

Origin of Product

United States

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